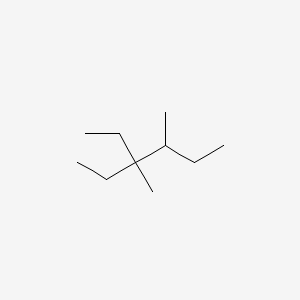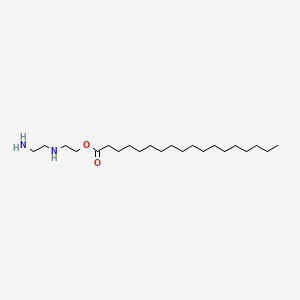
2-((2-Aminoethyl)amino)ethyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Aminoethyl)amino)ethyl stearate is a chemical compound with the molecular formula C22H46N2O2. It is an ester derived from stearic acid and 2-((2-aminoethyl)amino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)amino)ethyl stearate typically involves the esterification of stearic acid with 2-((2-aminoethyl)amino)ethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Aminoethyl)amino)ethyl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((2-Aminoethyl)amino)ethyl stearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Research is ongoing to explore its use in pharmaceutical formulations, particularly in enhancing the bioavailability of certain drugs.
Industry: It is used in the production of cosmetics, lubricants, and other industrial products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-((2-Aminoethyl)amino)ethyl stearate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific proteins, affecting their function and activity. These interactions are crucial for its applications in drug delivery and other biomedical fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl stearate: Similar in structure but lacks the additional aminoethyl group.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups attached to a central nitrogen atom.
N-(2-Hydroxyethyl)ethylenediamine: Similar backbone but with a hydroxyl group instead of a stearate ester.
Uniqueness
2-((2-Aminoethyl)amino)ethyl stearate is unique due to its dual aminoethyl groups and stearate ester, which confer specific surfactant properties and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
85455-65-8 |
|---|---|
Formule moléculaire |
C22H46N2O2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
2-(2-aminoethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-20-24-19-18-23/h24H,2-21,23H2,1H3 |
Clé InChI |
PRDGXECTJBANIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



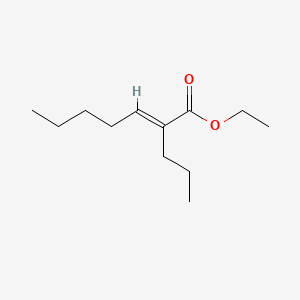


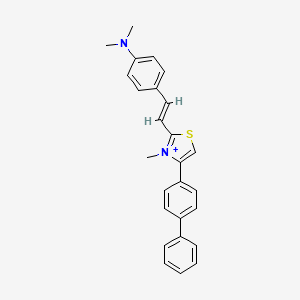
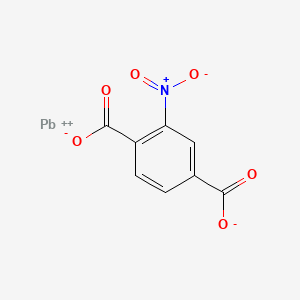

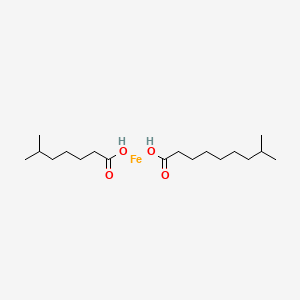
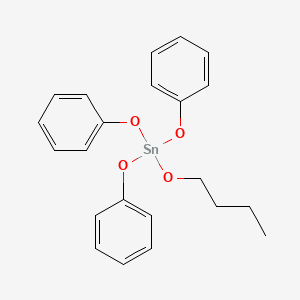

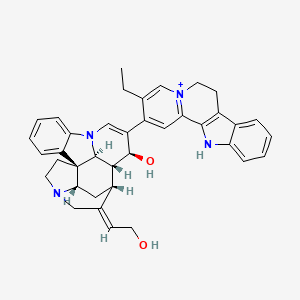

![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)
